molecular formula C20H16BrN3O2S B2969914 N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872694-98-9

N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2969914
CAS No.: 872694-98-9
M. Wt: 442.33
InChI Key: VFJNXVOPTBCMNM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Acetylation: The final step involves the acetylation of the aniline derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the pyridazine and thioacetamide groups suggests it might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial synthesis.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioacetamide group could form covalent bonds with nucleophilic sites on proteins, while the aromatic rings might engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the bromine atom, which might affect its reactivity and biological activity.

    N-(3-acetylphenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.

Uniqueness

N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-27-20-10-9-18(23-24-20)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNXVOPTBCMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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